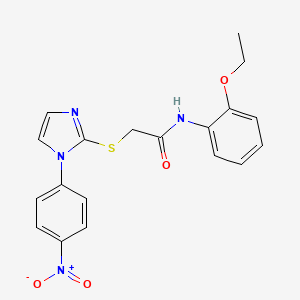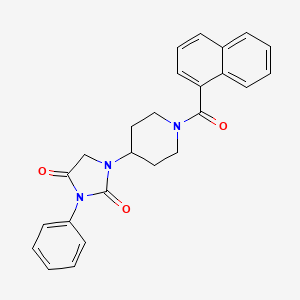
1-(1-(1-Naphthoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(1-Naphthoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, commonly known as Naphyrone, is a synthetic stimulant drug that belongs to the cathinone family. Naphyrone is a potent psychostimulant that has been used as a recreational drug due to its euphoric effects. However, the drug has also been studied for its potential therapeutic applications in scientific research.
Applications De Recherche Scientifique
- Naphthoylphenylpyridinone derivatives have been investigated for their anti-tubercular properties. Specifically, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra .
Anti-Tubercular Activity
CCR3 Receptor Modulation
Mécanisme D'action
Target of Action
The primary target of the compound 1-(1-(1-Naphthoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is the CCR3 receptor in human eosinophils . The CCR3 receptor is a G-protein coupled receptor involved in the chemotaxis of eosinophils, a type of white blood cell that plays a crucial role in the immune response.
Mode of Action
1-(1-(1-Naphthoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione interacts with its target, the CCR3 receptor, by displacing the ligand eotaxin . Eotaxin is a chemokine that binds to the CCR3 receptor and triggers eosinophil chemotaxis. By displacing eotaxin, the compound may inhibit this chemotactic response.
Result of Action
The molecular and cellular effects of 1-(1-(1-Naphthoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione’s action would likely involve a reduction in eosinophil chemotaxis and potentially a decrease in inflammation. This is due to the compound’s displacement of eotaxin from the CCR3 receptor, which would inhibit the recruitment of eosinophils to sites of inflammation .
Propriétés
IUPAC Name |
1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c29-23-17-27(25(31)28(23)20-9-2-1-3-10-20)19-13-15-26(16-14-19)24(30)22-12-6-8-18-7-4-5-11-21(18)22/h1-12,19H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIIMWXUGNDSLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(1-Naphthoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

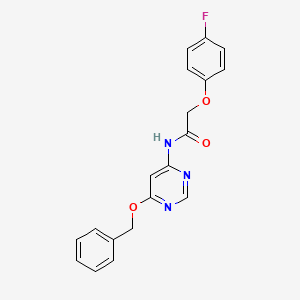

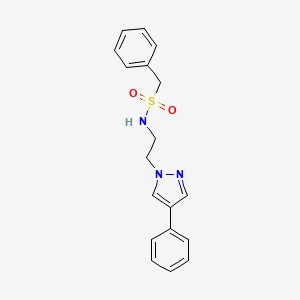
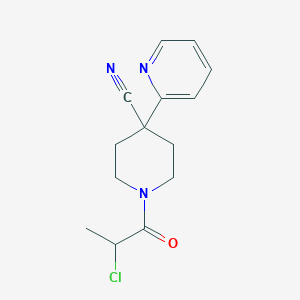
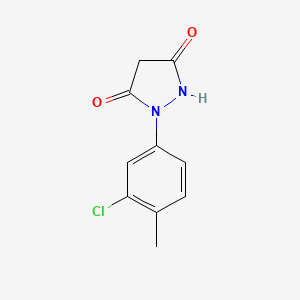
![2,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2570092.png)
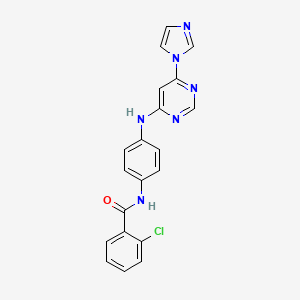
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2570094.png)

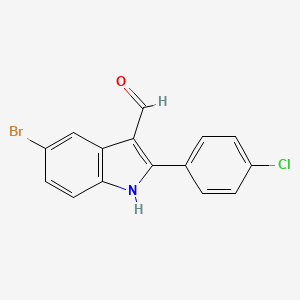
ammoniumolate](/img/structure/B2570099.png)
![N,N-Dimethyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2570100.png)
![3-methyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B2570105.png)
